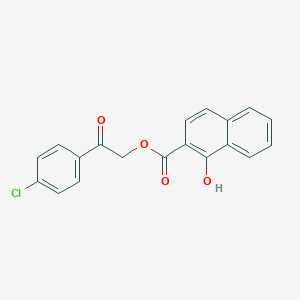
2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate, also known as Naproxen Chlorobenzene Ester, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Naproxen Chlorobenzene Ester is a derivative of naproxen, which is a well-known NSAID that has been used for decades. Naproxen Chlorobenzene Ester has been developed to improve the pharmacokinetic properties of naproxen, including its solubility and bioavailability.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester is similar to that of other NSAIDs. It works by inhibiting the activity of COX, which leads to a decrease in the production of prostaglandins. This results in a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are mediators of pain and inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. 2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester has several advantages for laboratory experiments. It is a well-established drug that has been extensively studied for its pharmacological properties. It is also readily available and relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It has a short half-life, which can make it difficult to maintain therapeutic concentrations in vitro. It is also known to have some cytotoxic effects, which can limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for the study of 2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the exploration of its potential as an anti-cancer agent, as it has been shown to have some anti-tumor effects in vitro. Additionally, there is interest in studying its effects on other inflammatory pathways, such as the inflammasome pathway, which plays a key role in the regulation of inflammation. Finally, there is interest in exploring its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have some neuroprotective effects in vitro.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester involves the reaction of 2-naphthol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with ethyl chloroformate to form the final product, 2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester has been extensively studied for its pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. 2-(4-Chlorophenyl)-2-oxoethyl 1-hydroxy-2-naphthoate Chlorobenzene Ester has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are mediators of pain and inflammation.
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-hydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c20-14-8-5-13(6-9-14)17(21)11-24-19(23)16-10-7-12-3-1-2-4-15(12)18(16)22/h1-10,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOAKQMOVADYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2543532.png)
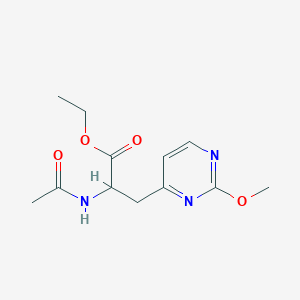
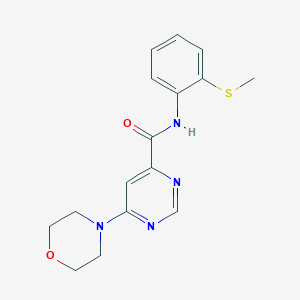

![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)
![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)
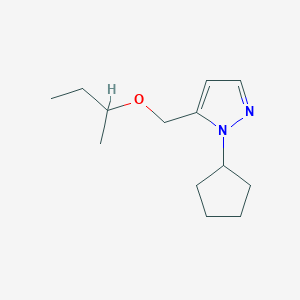
![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2543550.png)
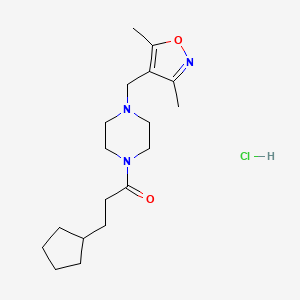
![(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2543553.png)
![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543554.png)